Cas no 1261853-88-6 (2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)

2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
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- インチ: 1S/C15H12F3NO4/c1-22-13-6-10(7-14(20)21)12(8-19-13)9-3-2-4-11(5-9)23-15(16,17)18/h2-6,8H,7H2,1H3,(H,20,21)
- InChIKey: WFSGNWPNHBYJHO-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1C=NC(=CC=1CC(=O)O)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 405
- XLogP3: 3.4
- トポロジー分子極性表面積: 68.6
2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003167-250mg |
2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261853-88-6 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
Alichem | A013003167-500mg |
2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261853-88-6 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A013003167-1g |
2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261853-88-6 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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2-Methoxy-5-(3-(trifluoromethoxy)phenyl)pyridine-4-acetic acidに関する追加情報
2-Methoxy-5-(3-(Trifluoromethoxy)Phenyl)Pyridine-4-Acetic Acid (CAS No. 1261853-88-6)
The compound 2-Methoxy-5-(3-(Trifluoromethoxy)Phenyl)Pyridine-4-Acetic Acid (CAS No. 1261853-88-6) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and biological activities. The presence of the trifluoromethoxy group in its structure contributes to its high stability and reactivity, making it a valuable component in modern chemical research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic processes. These methods not only enhance the efficiency of production but also ensure the high purity required for its application in sensitive environments. The pyridine ring in the molecule serves as a versatile platform for further functionalization, allowing researchers to explore its potential in drug discovery, agrochemicals, and advanced materials.
The trifluoromethoxy phenyl group attached to the pyridine ring introduces unique electronic and steric effects, which significantly influence the compound's reactivity and selectivity. This feature has been exploited in recent studies to design novel catalysts for organic transformations, particularly in asymmetric synthesis and cross-coupling reactions. The integration of this group into the molecule also enhances its solubility properties, making it suitable for use in polar solvents commonly employed in pharmaceutical formulations.
In terms of biological activity, 2-Methoxy-5-(3-(Trifluoromethoxy)Phenyl)Pyridine-4-Acetic Acid has shown promising results in preclinical studies targeting various disease states. Researchers have reported its potential as a lead compound for anti-inflammatory agents, where its ability to modulate key inflammatory pathways has been extensively documented. Additionally, its role as a modulator of ion channels has opened new avenues for exploring its application in neurodegenerative disorders.
The acetic acid moiety at the 4-position of the pyridine ring plays a critical role in determining the compound's pharmacokinetic properties. Studies have demonstrated that this functional group enhances bioavailability while maintaining stability under physiological conditions. These findings underscore its potential as a scaffold for developing orally active drugs with improved therapeutic indices.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, ensuring that waste generation is kept to a minimum while maximizing resource efficiency. This aligns with global efforts to promote sustainable practices within the chemical industry.
In conclusion, 2-Methoxy-5-(3-(Trifluoromethoxy)Phenyl)Pyridine-4-Acetic Acid (CAS No. 1261853-88-6) represents a remarkable advancement in modern organic chemistry. Its unique structural features, coupled with cutting-edge synthetic methodologies and promising biological profiles, position it as a key player in future innovations across multiple disciplines.
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